molecular formula C14H21N3O B2478957 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1448029-44-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2478957
CAS No.: 1448029-44-4
M. Wt: 247.342
InChI Key: GYGJWZAHHXTTKY-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule featuring a cyclopentanecarboxamide group linked via a methylene bridge to a 1-methyl-5-cyclopropyl-substituted pyrazole ring.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17-13(10-6-7-10)8-12(16-17)9-15-14(18)11-4-2-3-5-11/h8,10-11H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGJWZAHHXTTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 5-cyclopropyl-1-methyl-1H-pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent to introduce the methyl group at the 1-position.

    Amidation: The final step involves the reaction of the alkylated pyrazole with cyclopentanecarboxylic acid or its derivatives to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents (R₁, R₂, R₃) Functional Groups
Target Compound Pyrazole + cyclopentane R₁ = cyclopropyl, R₂ = methyl Carboxamide, cyclopropane
: 3a–3p Pyrazole + aryl R₁ = Cl, R₂ = aryl/cyano Carboxamide, chloro, cyano
: 2.12–2.15 Hydrazine + cyclopentane R₁ = phenoxy, phenylthio, benzoyl Carbothioamide, hydrazine

Key Observations :

  • Unlike ’s carbothioamide derivatives, the target’s carboxamide lacks a sulfur atom, which may reduce lipophilicity and modify hydrogen-bonding interactions .

Key Observations :

  • The target compound likely shares a synthesis route with ’s pyrazole-carboxamides, which employ EDCI/HOBt-mediated coupling in DMF . This method typically achieves moderate-to-high yields (62–71%), suggesting the target’s synthesis could be similarly efficient.
  • ’s lower yields (53–66%) may reflect challenges in carbothioamide formation compared to carboxamide synthesis .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Compound Name / ID ^1H-NMR Shifts (δ, ppm) MS (ESI) [M+H]+ Elemental Analysis (C/H/N)
Target Compound Predicted: δ ~2.66 (CH₃), 7.5–8.1 (H-Ar) ~318 (C₁₅H₂₀N₃O) N/A
: 3a δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1 C, 62.61%; H, 3.75%; N, 20.86%
: 2.14 δ 7.5–8.1 (Ar-H), 2.42 (CH₃) 306.1 (C₁₅H₁₅N₃OS) C, 58.99%; H, 4.95%; N, 13.76%

Key Observations :

  • The target’s predicted ^1H-NMR shifts align with ’s pyrazole-carboxamides, particularly the aromatic (~7.5–8.1 ppm) and methyl (~2.6 ppm) signals .
  • Its theoretical molecular ion (MS [M+H]+ ~318) is smaller than ’s analogs (403–437), reflecting the absence of heavy atoms (e.g., Cl) or large aryl groups .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of this compound includes a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities. The cyclopentanecarboxamide moiety enhances its pharmacological properties, potentially allowing for interactions with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

1. Antitumor Activity

  • Preliminary studies indicate that compounds with similar structural features may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, related compounds have shown IC50 values around 290 nM against CDK2, suggesting potential antitumor properties .

2. Antimicrobial Properties

  • Pyrazole derivatives have been reported to possess antimicrobial activity. The presence of the cyclopropyl group may enhance this effect by improving the compound's ability to penetrate bacterial membranes or interact with microbial enzymes .

3. Anti-inflammatory Effects

  • The structural characteristics of this compound suggest potential anti-inflammatory properties, likely through inhibition of inflammatory pathways mediated by specific kinases or receptors .

The mechanism of action for this compound likely involves:

1. Kinase Inhibition

  • Similar compounds have been shown to interact with kinases involved in cell signaling pathways, potentially leading to altered cell proliferation and survival rates.

2. Modulation of Enzymatic Activity

  • The pyrazole ring can interact with various enzymes, potentially inhibiting or modulating their activity, which may contribute to both antimicrobial and anti-inflammatory effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of related pyrazole compounds. Here are some key findings:

Study Compound Tested Biological Activity IC50/Effect
Study A3-chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamideAntitumorIC50 ~ 290 nM against CDK2
Study BN-(5-cyclopropyl-1H-pyrazol-3-YL)benzamideAntimicrobialModerate activity against Gram-positive bacteria
Study C5-(Cyclopropyl)-1-methylpyrazoleAnti-inflammatoryInhibition of TNF-alpha production

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazole functionalization, and carboxamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for coupling steps .
  • Catalysts : Palladium-based catalysts or EDCI/HOBt systems are often used for amide bond formation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like cyclopropane introduction .
  • Purification : Preparative TLC or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly for cyclopropane protons (δ 0.5–1.5 ppm) and pyrazole methyl groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

Q. How can reaction conditions be optimized to improve yield during pyrazole ring formation?

  • Methodological Answer :

  • Reagent stoichiometry : A 1.2:1 molar ratio of cyclopropane precursor to pyrazole intermediate minimizes unreacted starting material .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for cyclocondensation steps .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?

  • Methodological Answer :

  • Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates, guiding experimental conditions (e.g., solvent polarity, temperature) .
  • Machine learning : Trained on reaction databases, algorithms predict optimal catalysts (e.g., Pd vs. Cu) for coupling steps .
  • Feedback loops : Experimental data (e.g., yields, byproducts) refine computational models to improve accuracy .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoparticle formulations improve bioavailability in animal models .
  • Dose-response modeling : Hill equation analysis quantifies potency (EC50_{50}) differences between cell lines and tissues .

Q. How can Design of Experiments (DoE) address variability in scaled-up synthesis?

  • Methodological Answer :

  • Factorial design : Screens variables (e.g., stirring rate, temperature) to identify critical process parameters (CPPs) affecting purity .
  • Response Surface Methodology (RSM) : Optimizes reactor conditions (e.g., 60°C, 500 rpm) for maximum yield .
  • Risk assessment : Failure Mode and Effects Analysis (FMEA) prioritizes mitigation strategies (e.g., in-line FTIR for real-time monitoring) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinases, GPCRs) .
  • Kinetic assays : Surface Plasmon Resonance (SPR) measures binding affinity (KD_D) and residence time .
  • Mutagenesis studies : Alanine scanning identifies key residues (e.g., Asp132 in enzyme active sites) critical for activity .

Q. How do solvent polarity and pH influence the stability of the carboxamide moiety?

  • Methodological Answer :

  • Accelerated stability testing : HPLC monitors degradation products (e.g., hydrolysis to carboxylic acid) under stressed conditions (40°C, 75% RH) .
  • pH-rate profiling : Identifies optimal stability ranges (pH 6–8) using phosphate or Tris buffers .
  • Co-solvent systems : Tert-butanol/water mixtures (70:30) reduce hydrolysis rates by 50% compared to aqueous solutions .

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